

Spectroscopic Characterization of 3,4-Dibutoxybenzoic Acid: A Predictive Technical Guide

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Compound of Interest

Compound Name: *3,4-dibutoxybenzoic Acid*

Cat. No.: *B3010868*

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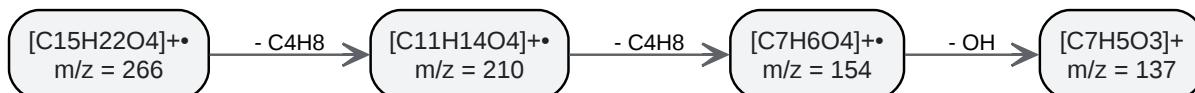
Introduction

3,4-Dibutoxybenzoic acid is a derivative of benzoic acid with two butoxy groups at the 3 and 4 positions of the benzene ring. As a member of the dialkoxybenzoic acid family, it holds potential for applications in materials science, liquid crystals, and as a building block in the synthesis of more complex molecules, including pharmaceuticals. A thorough understanding of its spectral characteristics is fundamental for its identification, purity assessment, and for monitoring its transformations in chemical reactions.

This technical guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3,4-dibutoxybenzoic acid**. In the absence of direct experimental spectra in publicly available literature, this guide leverages established principles of spectroscopy and comparative data from closely related structural analogs, such as 3,4-dihydroxybenzoic acid, 3,4-dimethoxybenzoic acid, and 3,4-diethoxybenzoic acid, to provide a robust and scientifically grounded predictive dataset. This approach not only offers a valuable resource for researchers working with this specific molecule but also illustrates the power of structure-activity relationships in spectroscopic analysis.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectral data, the following atom numbering scheme will be used for **3,4-dibutoxybenzoic acid**.



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